
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one (ABN) is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic organic compound that contains both nitrogen and oxygen in its molecular structure. ABN has been found to possess unique properties that make it an ideal candidate for various applications in the field of research.
作用機序
The mechanism of action of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is not fully understood. However, it is believed that 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one acts by binding to specific receptors or enzymes in the body. This binding can lead to changes in the activity of these receptors or enzymes, which can result in various physiological effects.
Biochemical and Physiological Effects:
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been found to induce apoptosis in cancer cells. Additionally, 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, one limitation of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one is that it can be toxic to cells at high concentrations. Therefore, careful dosing and handling are required when working with 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one in lab experiments.
将来の方向性
There are several future directions for research involving 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one. One potential direction is to further investigate its use as a fluorescent probe for the detection of DNA and RNA. Another potential direction is to explore its use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one and its potential applications in various fields of research.
合成法
The synthesis of 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one involves a multistep process that requires the use of several reagents and solvents. The first step involves the condensation of 2-nitrobenzaldehyde with glycine to form 3-amino-4-nitrobenzaldehyde. This intermediate is then reduced to 3-amino-4-aminobenzaldehyde using a reducing agent such as sodium borohydride. The final step involves the cyclization of 3-amino-4-aminobenzaldehyde with acetylacetone to form 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one.
科学的研究の応用
3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has been found to be a useful tool in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. It has been found to be effective in killing cancer cells when exposed to light. 3-amino-4-benzoyl-7-nitroisoquinolin-1(2H)-one has also been used as a molecular probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
3-amino-4-benzoyl-7-nitro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c17-15-13(14(20)9-4-2-1-3-5-9)11-7-6-10(19(22)23)8-12(11)16(21)18-15/h1-8H,(H3,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJIGIYGDLMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(NC(=O)C3=C2C=CC(=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)

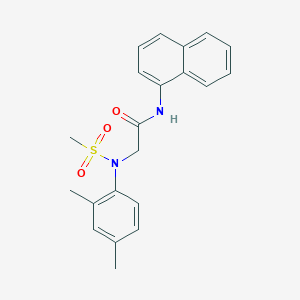
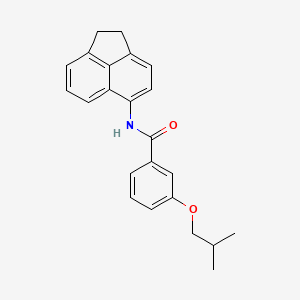

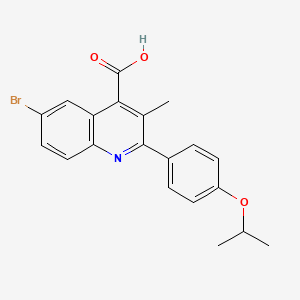
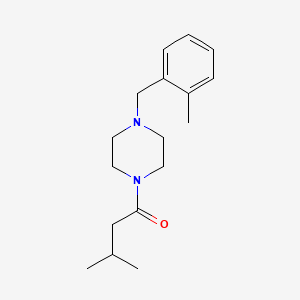
![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)
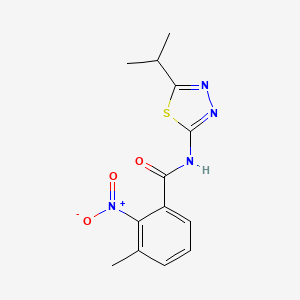
![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)